5-Chloro-4-methylbenzene-1,3-diamine
Overview
Description
5-Chloro-4-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of benzene, featuring both chloro and methyl substituents along with two amine groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Mechanism of Action
Mode of Action
The mode of action of 5-Chloro-4-methylbenzene-1,3-diamine is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
Its molecular weight (15661) suggests that it could be absorbed and distributed in the body . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature and light exposure . Furthermore, its efficacy could be influenced by the pH and the presence of other substances in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylbenzene-1,3-diamine typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methylbenzene-1,3-diamine. This reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include nitration, reduction, and halogenation steps to achieve the final product. The reaction conditions are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro and methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
5-Chloro-4-methylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylbenzene-1,2-diamine
- 2-Chloro-5-methylbenzene-1,4-diamine
- 3-Chloro-2-methylbenzene-1,4-diamine
Uniqueness
5-Chloro-4-methylbenzene-1,3-diamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chloro and methyl groups, along with two amine groups, makes it a versatile compound in various chemical reactions and industrial applications .
Properties
IUPAC Name |
5-chloro-4-methylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFALDCWSTKEUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291638 | |
Record name | 5-Chloro-4-methyl-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861519-29-1 | |
Record name | 5-Chloro-4-methyl-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861519-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methyl-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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